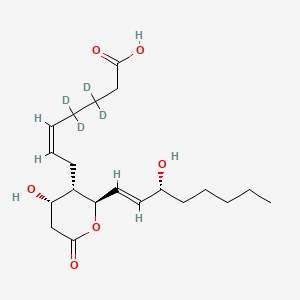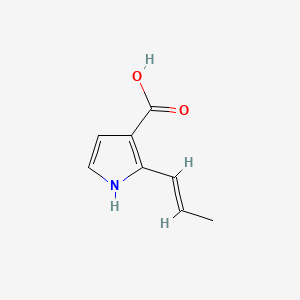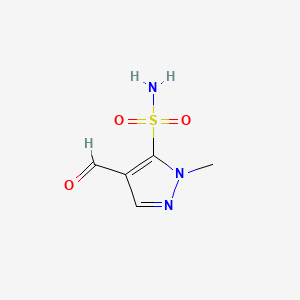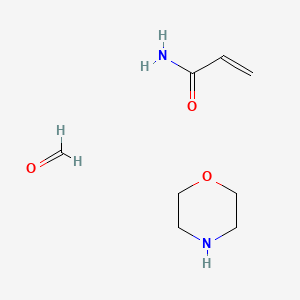![molecular formula C34H57N2O4- B571161 Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester CAS No. 111882-99-6](/img/new.no-structure.jpg)
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester: is a complex organic compound with a unique structure that combines a carbonic acid ester with a pyrazoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester typically involves the esterification of carbonic acid with the corresponding alcohol and pyrazoline derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and sustainable methods. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for esterification reactions . This method reduces the use of hazardous reagents and solvents, making it more environmentally friendly.
化学反应分析
Types of Reactions
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active pyrazoline derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester is unique due to its combination of a carbonic acid ester and a pyrazoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
111882-99-6 |
|---|---|
分子式 |
C34H57N2O4- |
分子量 |
557.8 g/mol |
IUPAC 名称 |
[4-(2-ethylhexyl)-2-(3-hexadecoxyphenyl)-3,4-dihydropyrazol-5-yl] carbonate |
InChI |
InChI=1S/C34H58N2O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-25-39-32-24-21-23-31(27-32)36-28-30(33(35-36)40-34(37)38)26-29(6-3)22-8-5-2/h21,23-24,27,29-30H,4-20,22,25-26,28H2,1-3H3,(H,37,38)/p-1 |
InChI 键 |
LUUMJDDRABMYCD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC |
同义词 |
Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)

![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)
![(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571093.png)
![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)
